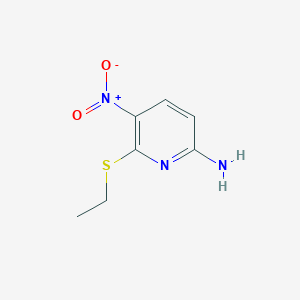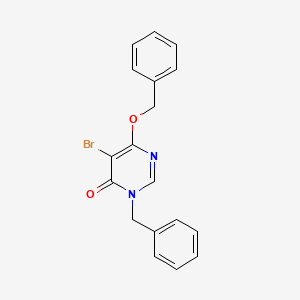
2h-thiochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, and other substituted derivatives.
Applications De Recherche Scientifique
2h-thiochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .
Comparaison Avec Des Composés Similaires
2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:
Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.
Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.
The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .
Propriétés
Numéro CAS |
254-37-5 |
|---|---|
Formule moléculaire |
C9H8S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 |
Clé InChI |
ONJRTQUWKRDCTA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)




![4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B8683254.png)







![tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8683329.png)
